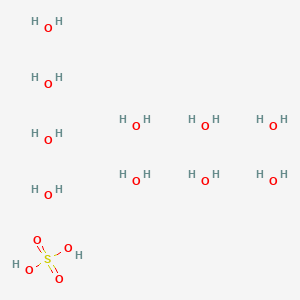
Sulfuric acid;decahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid decahydrate is a chemical compound that consists of sulfuric acid and ten molecules of water. It is a crystalline solid that is highly soluble in water. Sulfuric acid itself is a dense, colorless, oily, and highly corrosive liquid that is one of the most important industrial chemicals. It is used in a wide range of applications, from the production of fertilizers to the manufacturing of chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid decahydrate can be synthesized by carefully controlling the hydration of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The resulting solution is then cooled to allow the formation of crystalline sulfuric acid decahydrate .
Industrial Production Methods
Industrial production of sulfuric acid typically involves the contact process, where sulfur dioxide is oxidized to sulfur trioxide in the presence of a vanadium pentoxide catalyst. The sulfur trioxide is then absorbed into concentrated sulfuric acid to form oleum, which is subsequently diluted with water to produce sulfuric acid . The decahydrate form can be obtained by further controlled hydration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid decahydrate undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid can act as a strong oxidizing agent, converting substances like carbon and sulfur to their respective oxides.
Dehydration: It has powerful dehydrating properties, removing water from organic compounds and converting them to carbon.
Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include water, organic compounds, and metals. The conditions typically involve controlled temperatures and concentrations to manage the exothermic nature of the reactions .
Major Products
Major products formed from reactions with sulfuric acid include sulfur dioxide, carbon dioxide, and various sulfonated organic compounds .
Scientific Research Applications
Sulfuric acid decahydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sulfuric acid exerts its effects involves its strong acidic and dehydrating properties. It can protonate and dehydrate organic compounds, leading to the formation of new chemical species. The molecular targets and pathways involved include the protonation of functional groups and the removal of water molecules from organic compounds .
Comparison with Similar Compounds
Sulfuric acid decahydrate can be compared with other similar compounds, such as:
Sodium sulfate decahydrate:
Sulfurous acid: A related compound with different oxidation states of sulfur, used in different industrial applications.
Peroxymonosulfuric acid: A strong oxidizing agent used in different chemical processes.
Sulfuric acid decahydrate is unique in its strong acidic and dehydrating properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
642485-82-3 |
|---|---|
Molecular Formula |
H22O14S |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
sulfuric acid;decahydrate |
InChI |
InChI=1S/H2O4S.10H2O/c1-5(2,3)4;;;;;;;;;;/h(H2,1,2,3,4);10*1H2 |
InChI Key |
JTERPZLSUHFRRP-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


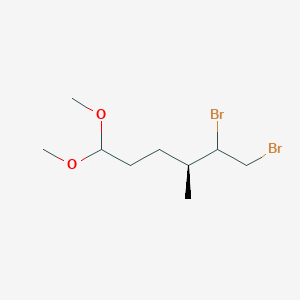

![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
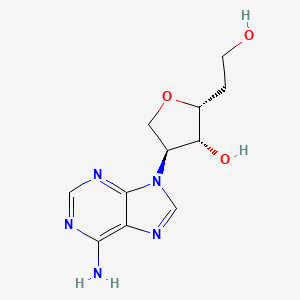
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
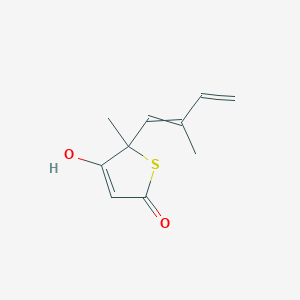
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
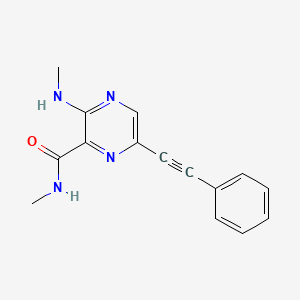
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
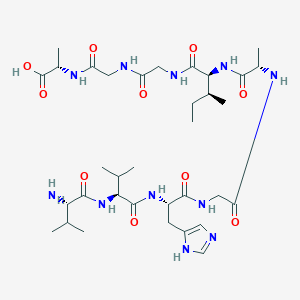
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
